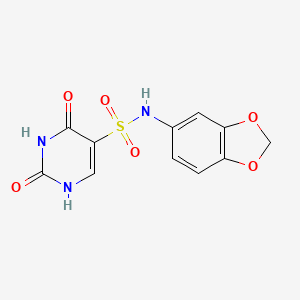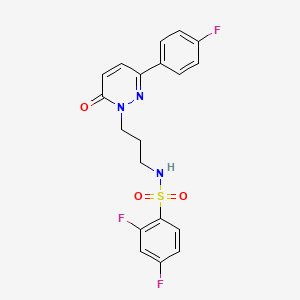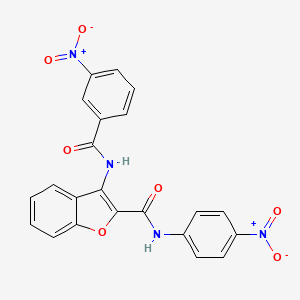![molecular formula C28H21BrN4O B2673944 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide CAS No. 392289-64-4](/img/structure/B2673944.png)
3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of quinazoline, a class of organic compounds that have drawn significant attention due to their wide range of biological activities . Quinazoline derivatives are N-containing heterocyclic compounds and have been found to exhibit anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes activities, etc .
Synthesis Analysis
The synthesis of quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .科学的研究の応用
Synthesis and Antimicrobial Activity
One study focuses on the synthesis and antimicrobial activity of quinazolinone derivatives, including those related to the mentioned compound. The research highlights the process of creating these compounds and exploring their potential in combating microbial infections. The synthesis involved several steps, starting from basic precursors to achieve the desired quinazolinone structures with potential antimicrobial properties (Patel, Mistry, & Desai, 2006).
Antitumor Properties and Water-Solubility
Another significant area of research is the design and synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents. This research aims to enhance the aqueous solubility of these compounds for better in vivo evaluation. The study found that introducing amino functionalities increased water solubility and, in some cases, cytotoxicity, suggesting these compounds' potential in cancer therapy. The analogues retained the unique biochemical characteristics of the original compound, indicating their potential as novel antitumor agents (Bavetsias et al., 2002).
Anticancer Activities
Further research on substituted benzoquinazolinones, including the synthesis of 6-aminobenzo[h]quinazolinones, demonstrates potential anticancer activities. These studies involve complex synthetic routes leading to compounds with promising biological activities against cancer cell lines, highlighting the potential of quinazolinone derivatives in cancer treatment. The investigations into their cytotoxic effects on various cancer cell lines provide valuable insights into their therapeutic potential (Nowak et al., 2014).
Pharmacological Activities
Another study elaborates on the synthesis of 6-bromo quinazolinone derivatives for evaluating their pharmacological activities, including anti-inflammatory, analgesic, and antibacterial effects. This research underscores the versatility of quinazolinone derivatives in medical applications beyond their antitumor potential, suggesting a broad spectrum of pharmacological benefits (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
特性
IUPAC Name |
3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrN4O/c1-18-8-5-6-13-24(18)31-27(34)20-11-7-12-22(16-20)30-28-32-25-15-14-21(29)17-23(25)26(33-28)19-9-3-2-4-10-19/h2-17H,1H3,(H,31,34)(H,30,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKLQNKASTZIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B2673861.png)

![N-cyclohexyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2673864.png)

![6-(2-Methoxyphenyl)-2-[1-(2-pyrazol-1-ylpropanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2673870.png)
![Ethyl 5-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2673872.png)


![3-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2673878.png)

![N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine](/img/structure/B2673881.png)

![N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2673883.png)
![2-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2673884.png)